2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine
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Overview
Description
2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound with the molecular formula C10H19N3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 1-isopentyl-1H-pyrazole-4-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopentyl-1H-1,2,3-triazol-1-yl)ethan-1-amine: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring.
1-Isopentyl-1H-benzimidazol-2-amine: This compound contains a benzimidazole ring and has different biological activities.
Uniqueness
2-(1-Isopentyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-[1-(3-methylbutyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C10H19N3/c1-9(2)4-6-13-8-10(3-5-11)7-12-13/h7-9H,3-6,11H2,1-2H3 |
InChI Key |
YLICIOTUYIXDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)CCN |
Origin of Product |
United States |
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